molecular formula C20H4Cl4I4O5 B10827647 Rose bengal I-131 CAS No. 99689-97-1

Rose bengal I-131

Cat. No.: B10827647
CAS No.: 99689-97-1
M. Wt: 989.7 g/mol
InChI Key: VDNLFJGJEQUWRB-CJXAGYTBSA-N
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Description

Rose bengal I-131 is a radiopharmaceutical compound that combines the dye rose bengal with the radioactive isotope iodine-131. This compound is primarily used in medical diagnostics, particularly for liver function tests and imaging. The dye component, rose bengal, is a derivative of fluorescein and is known for its vivid pink color. When labeled with iodine-131, rose bengal becomes a valuable tool for evaluating liver function and diagnosing liver diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of rose bengal I-131 involves the labeling of rose bengal with iodine-131. One common method is the exchange reaction of rose bengal in its mono-sodium salt form with elemental iodine-131 in an organic medium. This process results in a product with high radiochemical purity. The reaction typically takes place under controlled conditions, with purification steps such as adsorption chromatography to ensure the removal of impurities .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful handling of radioactive materials and adherence to strict safety protocols. The labeling reaction is conducted in specialized facilities equipped to manage radioactive substances. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

Rose bengal I-131 undergoes various chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, particularly under the influence of light.

    Reduction: Reduction reactions can occur, especially in the presence of reducing agents.

    Substitution: The iodine-131 label can be substituted in certain chemical environments.

Common Reagents and Conditions

    Oxidation: Light and oxygen are common reagents for oxidation reactions involving this compound.

    Reduction: Reducing agents such as sodium borohydride can facilitate reduction reactions.

    Substitution: Halogen exchange reactions can occur under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Rose bengal I-131 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of rose bengal I-131 involves its ability to bind to liver cells and emit gamma radiation, which can be detected using imaging equipment. The compound is taken up by hepatocytes, and the emitted radiation provides a clear image of liver function and structure. The molecular targets include liver parenchymal cells, and the pathways involved are related to the uptake and metabolism of the dye by these cells .

Comparison with Similar Compounds

Rose bengal I-131 can be compared with other radiopharmaceuticals used for liver imaging, such as technetium-99m-labeled compounds. While technetium-99m compounds are widely used due to their favorable imaging properties and shorter half-life, this compound offers unique advantages in terms of its specific uptake by liver cells and the detailed imaging it provides .

Similar Compounds

This compound stands out due to its specific binding to liver cells and the detailed functional imaging it provides, making it a valuable tool in the diagnosis and management of liver diseases.

Properties

CAS No.

99689-97-1

Molecular Formula

C20H4Cl4I4O5

Molecular Weight

989.7 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-[3-hydroxy-2,4,5,7-tetrakis(131I)(iodanyl)-6-oxoxanthen-9-yl]benzoic acid

InChI

InChI=1S/C20H4Cl4I4O5/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28/h1-2,29H,(H,31,32)/i25+4,26+4,27+4,28+4

InChI Key

VDNLFJGJEQUWRB-CJXAGYTBSA-N

Isomeric SMILES

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1[131I])O)[131I])[131I])[131I])C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O

Canonical SMILES

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

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